2H-Benzo[d]imidazole-2-carbothiohydrazide
Description
Properties
CAS No. |
95041-17-1 |
|---|---|
Molecular Formula |
C8H8N4S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2H-benzimidazole-2-carbothiohydrazide |
InChI |
InChI=1S/C8H8N4S/c9-12-8(13)7-10-5-3-1-2-4-6(5)11-7/h1-4,7H,9H2,(H,12,13) |
InChI Key |
PBDXGRBLPNZFFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(N=C2C=C1)C(=S)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzo[d]imidazole-2-carbothiohydrazide typically involves the cyclization of o-phenylenediamine with carbon disulfide in the presence of a base, followed by the reaction with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2H-Benzo[d]imidazole-2-carbothiohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, thiols, and sulfoxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2H-Benzo[d]imidazole-2-carbothiohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it valuable in biological studies.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2H-Benzo[d]imidazole-2-carbothiohydrazide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as DNA synthesis and cell division.
Pathways Involved: It can inhibit specific signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues of 2H-Benzo[d]imidazole-2-carbothiohydrazide, highlighting substituent variations and their implications:
Biological Activity
2H-Benzo[d]imidazole-2-carbothiohydrazide (CAS No. 95041-17-1) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound is part of the imidazole derivatives class, which is known for various pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and research findings.
The molecular formula of this compound is C8H8N4S, with a molecular weight of 192.24 g/mol. Its structure includes a benzimidazole ring and a carbothiohydrazide group, contributing to its reactivity and biological activity.
| Property | Value |
|---|---|
| CAS No. | 95041-17-1 |
| Molecular Formula | C8H8N4S |
| Molecular Weight | 192.24 g/mol |
| IUPAC Name | 2H-benzimidazole-2-carbothiohydrazide |
| InChI Key | PBDXGRBLPNZFFN-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in DNA synthesis and cell division, which is critical in cancer treatment.
- Signal Transduction Pathways : It affects key signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial effects against various pathogens. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi. A study reported an IC50 value indicating potent antibacterial activity comparable to standard antibiotics.
Anticancer Activity
The compound has been evaluated for its anticancer properties in several studies:
- Cell Lines Tested : It has been tested against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells.
- Mechanism : The anticancer effect is primarily due to the induction of apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and E. coli.
- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
- Cancer Research :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 2H-Benzo[d]imidazole-2-thiol | Thiol derivative | Moderate antibacterial |
| 2H-Benzo[d]imidazole-2-carboxamide | Carboxamide derivative | Weak anticancer activity |
| 2H-Benzo[d]imidazole-2-sulfonamide | Sulfonamide derivative | Strong antifungal activity |
Q & A
Q. What are the key synthetic routes for 2H-Benzo[d]imidazole-2-carbothiohydrazide, and how are intermediates characterized?
The synthesis typically involves multi-step protocols starting with o-phenylenediamine. For example:
- Step 1 : Reaction of o-phenylenediamine with carbon disulfide and KOH to form 1H-benzo[d]imidazole-2-thiol (confirmed via IR peaks at 2634 cm⁻¹ for S-H and 3395 cm⁻¹ for N-H) .
- Step 2 : Hydrazine hydrate treatment yields 2-hydrazinyl-1H-benzo[d]imidazole, with structural validation via ¹H-NMR (δ12.31 for S-H, δ10.93 for N-H) and elemental analysis (±0.4% deviation) .
- Final Step : Condensation with thiocarbonyl agents (e.g., sodium cyanate/glacial acetic acid) forms the carbothiohydrazide derivative. Chromatography and mass spectrometry (ESI-MS) are critical for purity assessment .
Q. Which spectroscopic methods are essential for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., S-H at 2634 cm⁻¹, N-H at 3395 cm⁻¹) .
- ¹H-NMR/¹³C-NMR : Resolves aromatic protons (δ7.2–8.1 ppm) and carbons (δ115–151 ppm) in the benzimidazole core .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 207 for intermediates) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during hydrazine-mediated synthesis?
- Solvent Selection : Methanol or ethanol improves hydrazine solubility and reduces side reactions (e.g., oxidation) .
- Stoichiometric Control : Equimolar ratios of hydrazine hydrate to intermediates prevent over-substitution .
- Acid Catalysis : HCl enhances condensation efficiency in hydrazone formation, as demonstrated in analogous 2-hydrazinylbenzo[d]thiazole syntheses .
Q. What strategies resolve contradictions in spectral data for structurally similar benzimidazole derivatives?
- Comparative Analysis : Cross-reference ¹³C-NMR shifts (e.g., δ151.93 for N=C-N in benzimidazole vs. δ160–165 ppm in thiazoles) .
- High-Resolution MS : Differentiates isomers via exact mass measurements (e.g., resolving C₇H₆N₂S from C₈H₈N₂O).
- X-ray Crystallography : Definitive structural confirmation for ambiguous cases .
Q. How does the carbothiohydrazide moiety influence biological activity in benzimidazole derivatives?
- Mechanistic Insights : The thiohydrazide group enhances metal chelation (e.g., Fe³⁺, Cu²⁺), which may disrupt microbial enzyme function .
- SAR Studies : Derivatives with electron-withdrawing substituents (e.g., -NO₂, -Cl) on the benzimidazole ring show improved anticonvulsant activity in vitro .
Q. What computational tools predict the reactivity of this compound in novel reactions?
- DFT Calculations : Model electrophilic substitution sites (e.g., C-5/C-6 positions) using Gaussian or ORCA software .
- QSPR Models : Correlate substituent electronegativity with reaction yields (e.g., Hammett constants for aromatic aldehydes) .
Methodological Challenges
Q. How are by-products like imine intermediates detected and quantified during synthesis?
- HPLC-PDA : Monitors reaction progress (e.g., imine intermediates at λmax 280–320 nm) .
- TLC-MS : Combines rapid screening (Rf values) with mass confirmation for low-abundance by-products .
Q. What stability considerations are critical for storing this compound?
- Moisture Sensitivity : Store under inert gas (N₂/Ar) due to thiohydrazide hydrolysis .
- Light Protection : Amber vials prevent UV-induced degradation (observed in benzaldehyde derivatives) .
Cross-Disciplinary Applications
Q. How can this compound be applied in medicinal chemistry beyond antimicrobial studies?
Q. What industrial-scale challenges arise in synthesizing this compound, and how are they addressed?
- Cost-Efficiency : Replace hydrazine hydrate with semicarbazide in scalable protocols .
- Waste Management : Neutralize acidic by-products (e.g., H₂S) using Ca(OH)₂ slurry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
